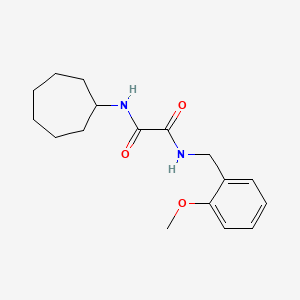

N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide, also known as CHIR-090, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxalamides, which have been found to possess a wide range of biological activities. CHIR-090 has been shown to exhibit potent and selective inhibition of Rho kinase, an enzyme that plays a key role in many cellular processes. In

Aplicaciones Científicas De Investigación

Antiviral Activity:

Oxalamides, including N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide, exhibit promising antiviral properties. Researchers have investigated their potential as entry inhibitors targeting the CD4-binding site of HIV-1 . Further studies are needed to elucidate the mechanism of action and optimize their antiviral efficacy.

Copper-Catalyzed Cross-Coupling Reactions:

Oxalamides serve as robust ligands in copper-catalyzed cross-coupling reactions. These reactions are essential for synthesizing complex organic molecules, and oxalamides enhance the efficiency of these processes .

Flavoring Agents in Food Processing:

Certain oxalamides, including N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide, find use as flavoring agents in food processing. Their stability and flavor-enhancing properties make them valuable additives .

Drug Delivery Systems:

Oxalamides serve as synthons for constructing organosilica nanoparticles used in drug delivery. These nanoparticles can encapsulate therapeutic agents and enhance their targeted delivery to specific tissues or cells .

Low Molecular Weight Gelators:

Mono-N-alkylated primary oxalamide derivatives, including N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide, exhibit gelation properties. These compounds form gels in various organic solvents with different polarities and hydrogen-bonding abilities . Such gels have applications in materials science and drug delivery.

Mecanismo De Acción

Target of Action

The primary target of N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis, specifically in the removal of the methionine residue from the amino-terminal of newly synthesized proteins .

Mode of Action

The compound’s interaction with its target may result in changes to the protein synthesis process, potentially affecting the function and structure of the proteins .

Biochemical Pathways

Given its target, it is likely that the compound affects pathways related to protein synthesis and modification .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its target, it is likely that the compound affects protein synthesis and modification, which could have wide-ranging effects on cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Propiedades

IUPAC Name |

N'-cycloheptyl-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-22-15-11-7-6-8-13(15)12-18-16(20)17(21)19-14-9-4-2-3-5-10-14/h6-8,11,14H,2-5,9-10,12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWFVUNBOQSTIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-nitrophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2524297.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2524303.png)

![3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2524306.png)